Cas no 4630-06-2 (6-methyl-5-hepten-2-ol)

6-methyl-5-hepten-2-ol structure
6-methyl-5-hepten-2-ol structure
Product Name:6-methyl-5-hepten-2-ol
CAS No:4630-06-2
MF:C8O
MW:112.085001945496
CID:1517323
Update Time:2025-04-21

6-methyl-5-hepten-2-ol Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-5-hepten-2-ol
    • NSC233017
    • rac-S-phenyl 1-(tert-butyl)aziridine-2-carbothioate
    • N-t-butyl aziridine carboxylic acid phenylthiol ester
    • rac-6-Methyl-5-hepten-2-ol
    • I14-20818
    • S-Phenyl-1-tert-butyl-2-aziridincarbothioat
    • rac-Sulcatol
    • (+/-)-(E)-6-methylhept-5-en-2-ol
    • AC1L7PYD
    • (+/-)-6-methyl-5-hepten-2-ol
    • 1-tert-butyl-aziridine-2-carbothioic acid S-phenyl ester
    • (RS)-6-methylhept-5-en-2-ol
    • DL-6-Methyl-5-hepten-2-ol
    • rac-(2R)-6-methylhept-5-en-2-ol
    • Inchi: 1S/C8O/c1-7(2)5-4-6-8(3)9
    • InChI Key: ARKBSKLRPDLFHV-UHFFFAOYSA-N
    • SMILES: [C][C]([C][C]/[C]=C(\[C])/[C])[O] |^1:0,1,4,6,7,8,^4:2,3|

Computed Properties

  • Exact Mass: 128.12000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 90.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 0.844 g/mL at 25 °C(lit.)
  • Melting Point: -31.5°C (estimate)
  • Boiling Point: 78 °C14 mm Hg(lit.)
  • Flash Point: 154 °F
  • Refractive Index: n20/D 1.448(lit.)
  • PSA: 20.23000
  • LogP: 2.11360
  • Solubility: Uncertain

6-methyl-5-hepten-2-ol Security Information

  • WGK Germany:3
  • Hazard Category Code: 40
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xn
  • Safety Term:S24/25
  • Risk Phrases:R40

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